

# Application Note: Analysis of Quizalofop-ethyl-d3 by Mass Spectrometry

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## Compound of Interest

Compound Name: Quizalofop-ethyl-d3

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## Abstract

This application note provides a detailed protocol for the analysis of **Quizalofop-ethyl-d3**, a deuterated internal standard for the herbicide Quizalofop-ethyl, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes the predicted mass spectrometry fragmentation pathway, characteristic ion transitions, and a comprehensive experimental workflow for accurate quantification in various matrices.

## Introduction

Quizalofop-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops.[1][2] Regulatory monitoring and environmental fate studies require sensitive and specific analytical methods for its detection. The use of a stable isotope-labeled internal standard, such as **Quizalofop-ethyl-d3**, is crucial for achieving high accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response. This document outlines the expected fragmentation behavior of **Quizalofop-ethyl-d3** and provides a robust analytical protocol.

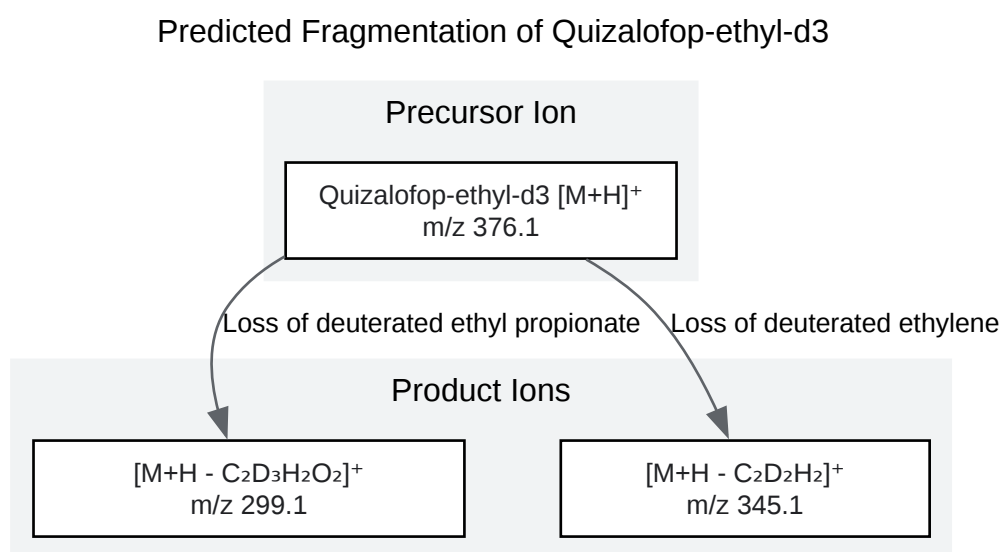
## Predicted Mass Spectrometry Fragmentation of Quizalofop-ethyl-d3

The chemical formula for Quizalofop-ethyl is  $C_{19}H_{17}ClN_2O_4$ , with a molecular weight of approximately 372.8 g/mol .[3][4] In positive ion electrospray ionization (ESI+), it readily forms a protonated molecule  $[M+H]^+$  at  $m/z$  373.1. The deuterated analog, **Quizalofop-ethyl-d3**, is expected to have a molecular weight of approximately 375.8 g/mol , resulting in a  $[M+H]^+$  ion at  $m/z$  376.1.

Collision-induced dissociation (CID) of the  $[M+H]^+$  ion of Quizalofop-ethyl primarily results in the cleavage of the ester group. The most abundant product ion is observed at  $m/z$  299.1, corresponding to the loss of the ethyl propionate moiety. Another significant fragment is observed at  $m/z$  345.1, resulting from the loss of ethylene ( $C_2H_4$ ) from the ethyl ester.

For **Quizalofop-ethyl-d3**, assuming the deuterium labels are on the ethyl group, the fragmentation pattern is predicted to shift accordingly. The precursor ion will be at  $m/z$  376.1. The major product ion, resulting from the loss of the deuterated ethyl propionate group, is expected to remain at  $m/z$  299.1. The fragment resulting from the loss of deuterated ethylene ( $C_2D_2H_2$ ) would be expected at  $m/z$  345.1.

## Fragmentation Pathway Diagram



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Caption: Predicted ESI-MS/MS fragmentation pathway of **Quizalofop-ethyl-d3**.

## Quantitative Data Summary

The following table summarizes the key mass transitions for the analysis of Quizalofop-ethyl and its deuterated internal standard, **Quizalofop-ethyl-d3**. These transitions are suitable for developing a multiple reaction monitoring (MRM) method.

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantitative)	Product Ion 2 (m/z) (Qualitative)
Quizalofop-ethyl	373.1	299.1	345.1
Quizalofop-ethyl-d3	376.1	299.1	345.1

## Experimental Protocol

This protocol is a general guideline and may require optimization for specific matrices.

## Materials and Reagents

- Quizalofop-ethyl analytical standard
- **Quizalofop-ethyl-d3** internal standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- QuEChERS extraction salts (e.g., EN 15662)
- Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

- Syringe filters (0.22 µm)

## Standard Solution Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Quizalofop-ethyl and **Quizalofop-ethyl-d3** in acetonitrile to prepare individual stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the Quizalofop-ethyl stock solution in a suitable solvent (e.g., acetonitrile/water) to create calibration standards.
- Internal Standard Spiking Solution: Dilute the **Quizalofop-ethyl-d3** stock solution to an appropriate concentration for spiking into samples and calibration standards.

## Sample Preparation (QuEChERS Method)

- Extraction:
  - Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile and the internal standard spiking solution.
  - Add QuEChERS extraction salts.
  - Shake vigorously for 1 minute.
  - Centrifuge at ≥4000 rpm for 5 minutes.
- Clean-up (d-SPE):
  - Transfer an aliquot of the supernatant to a d-SPE tube containing PSA and C18 sorbents.
  - Vortex for 30 seconds.
  - Centrifuge at high speed for 5 minutes.
- Final Extract:
  - Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

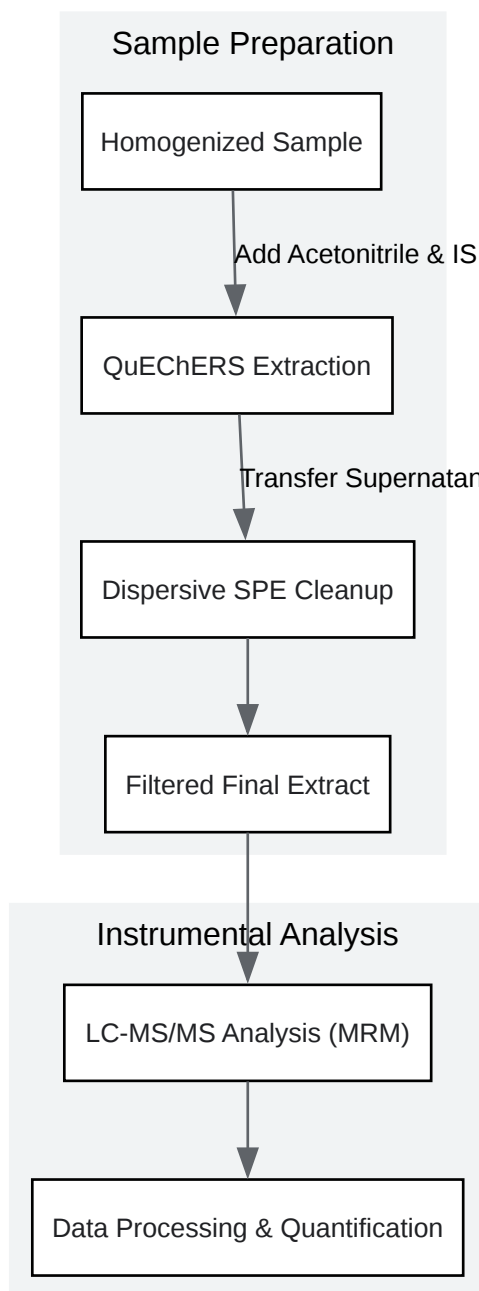
- The sample is now ready for LC-MS/MS analysis.

## LC-MS/MS Analysis

- Liquid Chromatography (LC):
  - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8  $\mu$ m)
  - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
  - Mobile Phase B: Methanol with 0.1% formic acid
  - Gradient: A typical starting condition is 95% A, ramping to 95% B over several minutes.
  - Flow Rate: 0.3 mL/min
  - Injection Volume: 5  $\mu$ L
- Mass Spectrometry (MS):
  - Ionization Mode: Electrospray Ionization (ESI), Positive
  - Scan Type: Multiple Reaction Monitoring (MRM)
  - MRM Transitions: Monitor the transitions listed in the quantitative data summary table.
  - Optimize collision energies and other source parameters for maximum signal intensity.

## Experimental Workflow Diagram

## Analytical Workflow for Quizalofop-ethyl-d3

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Caption: General experimental workflow for the analysis of **Quizalofop-ethyl-d3**.

## Conclusion

The methodology presented provides a reliable framework for the quantitative analysis of **Quizalofop-ethyl-d3**. The predicted fragmentation pattern and MRM transitions serve as a strong starting point for method development. The use of a deuterated internal standard in conjunction with the QuEChERS sample preparation method and LC-MS/MS analysis ensures high sensitivity, selectivity, and accuracy, making it suitable for a wide range of research and monitoring applications.

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## References

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